molecular formula C32H44N2O8 B608462 Lappaconitine CAS No. 32854-75-4

Lappaconitine

Cat. No. B608462
CAS RN: 32854-75-4
M. Wt: 584.71
InChI Key: NWBWCXBPKTTZNQ-QOQRDJBUSA-N
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Description

Lappaconitine is an alkaloid originally found in species of Aconitum . It exhibits analgesic, antinociceptive, anti-inflammatory, anti-arrhythmic, and antiepileptic/anticonvulsant activities . It’s also known as allapinine and is present in Aconitum sinomontanum (sacred tower giant Chinese monkshood). It has sodium channel effects opposite from aconitine, acting as a sodium channel blocker .


Synthesis Analysis

A series of diterpene alkaloid derivatives are prepared by reaction of the lappaconitine with the corresponding organic or inorganic acid . The lappaconitine was isolated from the root of Aconitum sinomontanum Nakai in Gansu Province in China .


Molecular Structure Analysis

The conformation of the carbon skeleton in diterpenoid alkaloids of the lappaconitine, heteratisine, and lycoctonine types was analyzed as a function of the nature of the substituents and intramolecular H-bonds and their states in the crystal based on x-ray structure analyses of lappaconitine and heteratisine .


Chemical Reactions Analysis

A series of diterpene alkaloid derivatives are prepared by reaction of the lappaconitine with the corresponding organic or inorganic acid . The structures of all newly synthesized compounds were established by analytical and spectral data .


Physical And Chemical Properties Analysis

Lappaconitine was obtained as a colourless crystal, and the molecular formula was determined by Analytical and X-ray as C32H44N2O8 . The 1H NMR spectrum revealed the presence of an N-acetyl, two methoxy groups, and disubstituted benzene .

Scientific Research Applications

  • Cardiovascular Applications : Lappaconitine blocks cloned human heart (hH1) sodium channels, suggesting potential use in treating heart conditions (Wright, 2001).

  • Analgesic Properties : It's used as a potent analgesic drug for treating cancer and postoperative pain. Lappaconitine also shows antibiotic activity against certain bacteria (Yang et al., 2015).

  • Drug Formulations : Research on new formulations of lappaconitine aims to overcome limitations like poor water solubility and sensitivity to light (Li Si-s, 2014).

  • Neurological Effects : Lappaconitine shows inhibitory action on neuronal excitability, indicating potential antiepileptic properties (Ameri et al., 1996).

  • Anti-inflammatory and Anti-cancer Effects : Novel lappaconitine derivatives demonstrate anti-inflammatory and anti-cancer activities, especially against colon cancer cells (Pang et al., 2019); (Qu et al., 2019).

  • Pharmacokinetics and Metabolism : Studies on the metabolism and pharmacokinetics of lappaconitine, including its derivatives, provide insights into its therapeutic and toxicological activities (Chen et al., 2019).

  • Clinical Applications : Lappaconitine hydrobromide is clinically used for analgesic treatment, showing effectiveness for moderate pain (Jiang Xue-tao, 2005).

  • Complexation Studies : The complexation of lappaconitine with glycyrrhizic acid alters its chemical reactivity and therapeutic efficiency (Polyakov et al., 2005).

  • Molecular Mechanism Studies : Investigations into the molecular mechanisms of lappaconitine's effects on cells, such as its impact on cell cycle, apoptosis, and gene expression, are crucial for understanding its therapeutic potential (Sheng et al., 2014).

Safety And Hazards

Aconitum alkaloids are reported to cause toxicity via alteration of membrane permeability to sodium ions which can produce life-threatening neurologic and cardiac effects . The cardio and neurotoxicities of this herb are potentially lethal .

properties

IUPAC Name

[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20-,22+,23-,24+,25+,26?,27+,29-,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBWCXBPKTTZNQ-MUVXNFNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5281279

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